molecular formula C6H5BrFN B594537 4-Bromomethyl-3-fluoropyridine CAS No. 1227602-49-4

4-Bromomethyl-3-fluoropyridine

Cat. No. B594537
CAS RN: 1227602-49-4
M. Wt: 190.015
InChI Key: KTARAIMDJZXDFM-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Synthesis Analysis

The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .


Chemical Reactions Analysis

4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Pharmaceutical Synthesis

4-Bromomethyl-3-fluoropyridine: is a valuable intermediate in pharmaceutical synthesis. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased lipophilicity, which enhances cell membrane penetration. This compound is particularly useful in the synthesis of fluorinated pyridines , which are a core structure in many pharmaceuticals due to their unique physical, chemical, and biological properties .

Agrochemical Development

In agrochemistry, 4-Bromomethyl-3-fluoropyridine serves as a precursor for the development of novel agrochemicals. The introduction of fluorine atoms into agrochemical compounds can lead to enhanced activity and selectivity, providing effective protection against pests and diseases. The compound’s reactivity allows for the creation of various derivatives that serve as potent active ingredients in herbicides and insecticides .

Material Science

The compound’s utility extends to material science, where it can be used to synthesize fluorinated polymers and coatings . These materials exhibit improved durability, chemical resistance, and thermal stability. The presence of fluorine can also impart unique surface properties, such as hydrophobicity, which is desirable in many industrial applications .

Chemical Synthesis

4-Bromomethyl-3-fluoropyridine: is instrumental in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds and is widely used to create complex organic molecules. The compound’s bromine atom acts as a good leaving group, facilitating the coupling process .

Medical Research

In medical research, 4-Bromomethyl-3-fluoropyridine is used to develop imaging agents and radiotherapeutic compounds. Its derivatives can be labeled with radioactive isotopes, such as F-18 , making them useful in positron emission tomography (PET) scans for cancer diagnosis and treatment monitoring .

Environmental Science

Environmental science benefits from the use of 4-Bromomethyl-3-fluoropyridine in the study of environmental pollutants . Fluorinated compounds, including those derived from this compound, are often analyzed for their environmental impact, persistence, and bioaccumulation potential. Understanding these factors is crucial for developing safer and more sustainable chemicals .

Safety and Hazards

The safety data sheet for 4-Bromomethyl-3-fluoropyridine suggests avoiding dust formation and contact with skin and eyes. Personal protective equipment should be used, and exposure should be avoided .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years . As such, 4-Bromomethyl-3-fluoropyridine, being a fluorinated pyridine, could play a significant role in future research and applications.

Mechanism of Action

properties

IUPAC Name

4-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTARAIMDJZXDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-fluoropyridin-4-yl)methanol (910 mg, 7.2 mmol) in anhydrous chloroform (25 mL) was added dropwise a solution of phosphorus tribromide (675 μL, 7.2 mmol) in anhydrous chloroform (10 mL) at 0° C. The mixture was stirred for 3 hours at room temperature. Water was added and extracted 3 times with dichloromethane. The organic phase was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, 4-(bromomethyl)-3-fluoropyridine was obtained (260 mg, 19% yield) and used in the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 0.81 (s, 2H), 8.25 (t, J=6.4 Hz, 1H). 8.76 (d, J=5.9 Hz, 1H), 9.05 (d, J=3.5 Hz, 1H).
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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